

Toxicological profile of 1-Methylfluorene and related PAHs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylfluorene**

Cat. No.: **B047293**

[Get Quote](#)

An In-depth Technical Guide on the Toxicological Profile of **1-Methylfluorene** and Related PAHs

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds characterized by two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Human exposure is common and occurs through inhalation of contaminated air, ingestion of affected food and water, and dermal contact.

While the toxicology of parent PAHs like benzo[a]pyrene (BaP) is well-studied, their alkylated derivatives, such as **1-Methylfluorene**, often occur in higher abundance in the environment and can exhibit greater biological activity. Methylation can significantly alter the physicochemical and toxicological properties of a PAH, sometimes increasing its carcinogenic or mutagenic potential compared to the parent compound.

This technical guide provides a comprehensive overview of the toxicological profile of **1-Methylfluorene** and related methylated PAHs. It is intended for researchers, toxicologists, and drug development professionals, offering detailed information on mechanisms of toxicity, relevant experimental data, and key laboratory protocols.

Physicochemical Properties

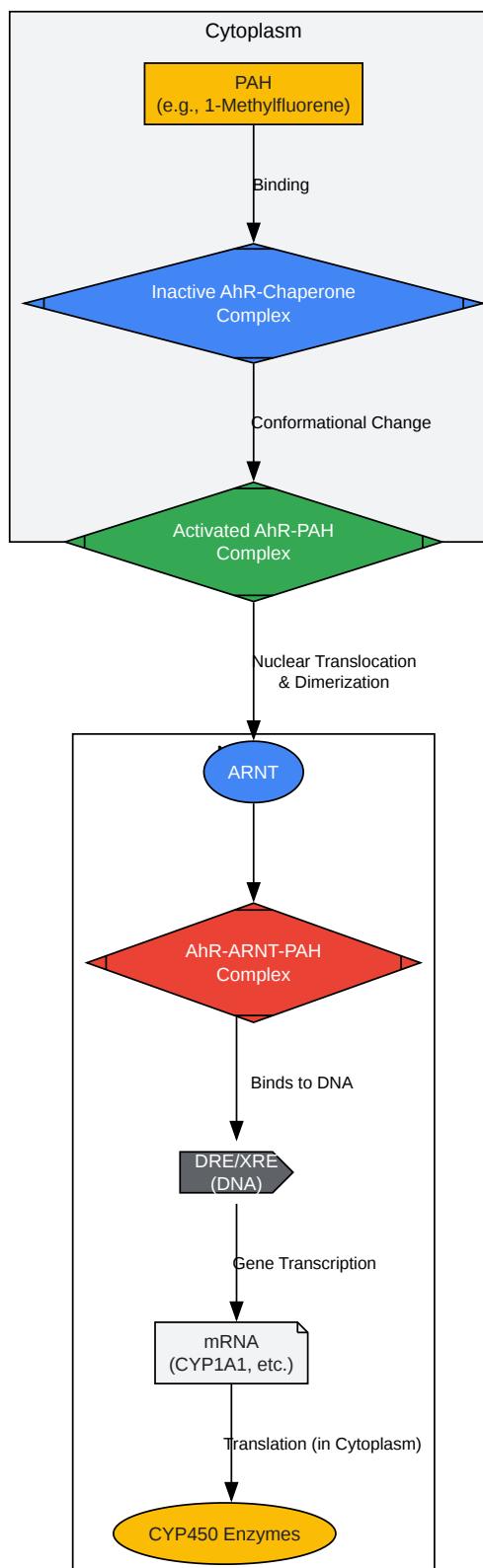
Understanding the basic chemical and physical properties of **1-Methylfluorene** is essential for assessing its environmental fate and toxicological behavior.

Property	Value	Reference
CAS Number	1730-37-6	
Molecular Formula	C ₁₄ H ₁₂	
Molecular Weight	180.25 g/mol	
Appearance	Solid	
Melting Point	84-86 °C	
Vapor Pressure	0.000398 mm Hg	
Synonyms	1-Methyl-9H-fluorene	

Toxicokinetics and Metabolism

The toxicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The Aryl Hydrocarbon Receptor (AhR) Pathway


The AhR is a ligand-activated transcription factor that regulates the expression of a battery of genes, including xenobiotic-metabolizing enzymes like the cytochrome P450 family (CYP1A1, CYP1A2, CYP1B1).

The activation sequence is as follows:

- **Ligand Binding:** In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. Upon entry into the cell, a PAH ligand binds to the AhR.
- **Nuclear Translocation:** Ligand binding causes the chaperone proteins to dissociate, allowing the AhR-ligand complex to translocate into the nucleus.

- Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
- Gene Transcription: Binding of the AhR-ARNT complex to DREs initiates the transcription of target genes, leading to the increased production of Phase I and Phase II metabolizing enzymes.

These induced enzymes, particularly CYP1A1 and CYP1B1, metabolize the PAHs into highly reactive electrophilic intermediates, such as dihydrodiol epoxides.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Toxicological profile of 1-Methylfluorene and related PAHs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047293#toxicological-profile-of-1-methylfluorene-and-related-pahs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com